molecular formula C15H15N3OS B2876203 1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea CAS No. 1206998-45-9

1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea

Cat. No.: B2876203
CAS No.: 1206998-45-9
M. Wt: 285.37
InChI Key: HODXTAUGIOKMLQ-UHFFFAOYSA-N
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Description

1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea is a synthetic organic compound designed for research and development purposes. This molecule features a urea bridge connecting an allyl group to a 4,5-dihydronaphtho[1,2-d]thiazole scaffold. Compounds incorporating the naphthothiazole moiety are of significant interest in medicinal chemistry and chemical biology. Specifically, structurally related paracyclophanyl-dihydronaphtho[1,2-d]thiazoles have been reported in scientific literature to exhibit notable antiproliferative activity against human melanoma cell lines such as SK-MEL-5, suggesting potential for this class of molecules in oncological research . The molecular framework combines a planar, aromatic dihydronaphthothiazole system, which may facilitate intercalation or π-stacking with biological macromolecules, with a flexible allyl-urea side chain that can act as a hydrogen bond donor and acceptor. This makes it a valuable scaffold for constructing more complex molecules, probing protein-ligand interactions, or screening for novel biological activities in areas such as anticancer and antimicrobial research. The product is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-9-16-14(19)18-15-17-13-11-6-4-3-5-10(11)7-8-12(13)20-15/h2-6H,1,7-9H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODXTAUGIOKMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NC2=C(S1)CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Naphthalenone Derivatives

A validated method involves reacting 1-tetralone (4,5-dihydronaphthalen-1-one) with thiosemicarbazide under acidic conditions.

Procedure :

  • Dissolve 1-tetralone (10 mmol) and thiosemicarbazide (12 mmol) in ethanol.
  • Add concentrated HCl (2 mL) and reflux at 80°C for 6–8 hours.
  • Cool to room temperature; precipitate is filtered and washed with cold ethanol.

Mechanism : Acid-catalyzed cyclization forms the thiazolidine ring via intramolecular nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.

Yield : 68–72% (white crystalline solid).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH₂), 7.20–7.40 (m, 4H, aromatic), 3.10 (t, J = 7.2 Hz, 2H, CH₂), 2.75 (t, J = 7.2 Hz, 2H, CH₂).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).

Alternative Route via Hantzsch Thiazole Synthesis

For substituted variants, α-bromo-1-tetralone may react with thiourea:

  • Mix α-bromo-1-tetralone (10 mmol) and thiourea (12 mmol) in ethanol.
  • Reflux at 70°C for 5 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 60–65%.

Urea Linkage Formation

Reaction with Allyl Isocyanate

The aminothiazole intermediate reacts with allyl isocyanate in anhydrous conditions:

Procedure :

  • Suspend 4,5-dihydronaphtho[1,2-d]thiazol-2-amine (5 mmol) in dry tetrahydrofuran (THF).
  • Add allyl isocyanate (6 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Concentrate under vacuum and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Mechanism : Nucleophilic attack of the thiazole amine on the electrophilic carbon of isocyanate forms the urea bond.

Yield : 75–80% (pale yellow solid).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, NH), 7.30–7.50 (m, 4H, aromatic), 5.90 (m, 1H, CH₂=CH-), 5.30 (d, J = 17 Hz, 1H, CH₂=CH₂), 5.20 (d, J = 10 Hz, 1H, CH₂=CH₂), 4.00 (d, J = 6 Hz, 2H, N-CH₂), 3.15 (t, J = 7 Hz, 2H, CH₂), 2.80 (t, J = 7 Hz, 2H, CH₂).
  • ¹³C NMR : δ 163.5 (C=O), 155.2 (thiazole C-2), 134.8 (CH₂=CH-), 117.5 (CH₂=CH₂).

Alternative Carbodiimide-Mediated Coupling

For acid-sensitive substrates, employ 1,1'-carbonyldiimidazole (CDI):

  • Activate the amine with CDI (1.2 eq) in THF at 0°C.
  • Add allylamine (1.5 eq) and stir for 24 hours.
  • Quench with water and extract with dichloromethane.

Yield : 70–75%.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) improve urea formation yields.
  • Temperatures >40°C risk allyl group isomerization or thiazole ring decomposition.

Competing Side Reactions

  • Over-alkylation : Mitigated by using excess amine or low temperatures.
  • Thiazole oxidation : Avoid aerobic conditions; use nitrogen atmosphere.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity
Allyl isocyanate coupling 75–80 12 h >95%
CDI-mediated coupling 70–75 24 h 90–93%

Chemical Reactions Analysis

1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thiazole ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents employed, but they generally involve modifications to the thiazole ring or the allyl group.

Scientific Research Applications

1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has potential as a bioactive agent, with studies investigating its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: The compound’s unique structure makes it a candidate for use in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The allyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with urea derivatives and thiazole-containing analogs documented in the literature. Below is a detailed analysis:

Structural Analogues from Urea-Thiazole Hybrids

describes a series of 1-aryl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea derivatives (compounds 11a–11o). Key differences include:

  • Substituent Diversity : The aryl groups in these analogs vary from halogenated (e.g., 3,5-dichlorophenyl in 11b) to trifluoromethyl-substituted phenyl rings (e.g., 11d, 11e), influencing lipophilicity and binding affinity.
  • Yields and Molecular Weights : Syntheses achieve high yields (83.7–88.9%) with molecular weights ranging from 466.2 (11i) to 602.2 g/mol (11m), compared to the target compound’s estimated molecular weight of ~380–400 g/mol (based on ) .
Compound (from ) Substituent Yield (%) Molecular Weight (g/mol)
11a 3-Fluorophenyl 85.1 484.2
11b 3,5-Dichlorophenyl 83.7 534.2
11d 4-Trifluoromethylphenyl 85.3 534.1
11m 3,5-Di(trifluoromethyl)phenyl 84.7 602.2

Pharmacological Activity Comparisons

highlights thiazole-urea hybrids (e.g., 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine derivatives) as potent androgen receptor antagonists with anti-prostate cancer activity. These compounds exhibit LD50 values comparable to Bicalutamide, a clinical reference drug .

Key Research Findings and Implications

  • Unresolved Questions : The compound’s solubility, metabolic stability, and exact biological targets remain unstudied. Prior work on analogs () suggests prostate cancer or kinase inhibition as plausible directions .

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